N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide
Description
This compound features a cyclopropanecarboxamide core linked via a sulfonylethyl chain to a 4-methoxyphenyl-substituted piperazine moiety. The sulfonyl group enhances metabolic stability, while the 4-methoxyphenylpiperazine is a common pharmacophore in ligands targeting serotonin or dopamine receptors.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-24-16-6-4-15(5-7-16)19-9-11-20(12-10-19)25(22,23)13-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZVOJKXHPIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE plays a crucial role in the cholinergic system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition. On the other hand, α1-ARs are G-protein-coupled receptors that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
This compound acts as an inhibitor of AChE , thereby increasing central cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a reduction in acetylcholine levels. As for its interaction with α1-ARs, it acts as a ligand , showing affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic system and potentially improving cognitive function. The interaction with α1-ARs could affect various pathways related to the contraction of smooth muscles, potentially influencing conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Pharmacokinetics
This suggests that it is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its therapeutic effects.
Result of Action
The compound’s action as an AChE inhibitor can lead to improvements in short-term memory and anxiety levels, as observed in animal studies. It also appears to have neuroprotective effects, attenuating the neurotoxic effects of aluminium chloride. Its interaction with α1-ARs could potentially influence a range of conditions, from cardiac and prostate disorders to neurological conditions.
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide, a compound with significant pharmacological potential, has been studied for its biological activities, particularly in the context of neuropharmacology and its role as a therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. It has been identified as an acetylcholinesterase inhibitor , which increases acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
1. Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Its ability to inhibit acetylcholinesterase suggests potential applications in managing symptoms associated with Alzheimer's disease and other cognitive impairments .
2. Dopamine Receptor Modulation
The compound has been explored for its affinity towards dopamine receptors, particularly the D3 receptor. Compounds with high selectivity for D3 receptors are sought after for developing treatments for substance use disorders . The structural modifications in similar compounds have shown promising results in terms of receptor affinity and selectivity .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study investigating the neuroprotective effects of related piperazine derivatives, compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress. The results indicated that these compounds could potentially mitigate the effects of neurotoxicity associated with various neurodegenerative conditions .
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: The target compound’s piperazine-sulfonyl group aligns with dopamine receptor ligands (e.g., D3 antagonists in ), while its cyclopropanecarboxamide core offers metabolic stability .
- Synthetic Challenges : Lower yields in structurally complex analogs (e.g., Compound 74 at 20%) highlight the need for optimized coupling strategies .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide, and how are intermediates stabilized?
- Methodology : The synthesis typically involves multi-step reactions starting with nucleophilic substitution of the piperazine ring, followed by sulfonylation and carboxamide coupling. Key steps include:
- Use of strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to deprotonate intermediates and drive sulfonylation .
- Protective groups (e.g., tert-butoxycarbonyl) to stabilize reactive amines during intermediate stages .
- Purification via flash chromatography or preparative HPLC to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of the piperazine, sulfonyl, and cyclopropane groups .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence receptor binding affinity?
- Methodology :
- Structure-activity relationship (SAR) studies compare analogs with substituents like -F, -Cl, or -OCH₃. For example:
- The 4-methoxyphenyl group enhances serotonin receptor (5-HT₁A) binding (Ki = 8.2 nM) due to hydrophobic interactions .
- Fluorine substitution at the para position increases dopamine D3 receptor selectivity but reduces metabolic stability .
- Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., Asp3.32 in GPCRs) interacting with the sulfonyl group .
Q. What mechanisms explain contradictory data in receptor binding assays across studies?
- Methodology :
- Assay standardization : Variability in radioligand concentrations (e.g., [³H]WAY-100635 for 5-HT₁A) may alter Ki values .
- Membrane preparation : Differences in cell lines (CHO vs. HEK293) expressing receptors can affect binding kinetics .
- Allosteric modulation : The compound’s piperazine-sulfonyl moiety may act as a negative allosteric modulator in some receptor conformations .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, half-life) of this compound?
- Methodology :
- LogP adjustments : Introducing polar groups (e.g., hydroxyl) to the cyclopropane ring reduces LogP from 3.8 to 2.1, improving aqueous solubility .
- Prodrug strategies : Esterification of the carboxamide enhances blood-brain barrier penetration, with in vivo hydrolysis restoring activity .
- Metabolic stability assays : Liver microsome studies identify CYP3A4-mediated N-dealkylation as a primary degradation pathway .
Q. What experimental approaches validate target engagement in complex biological systems?
- Methodology :
- Photoaffinity labeling : Azide-functionalized analogs crosslink with target proteins in brain homogenates, visualized via click chemistry and Western blot .
- PET tracer development : Radiolabeling with ¹⁸F (t₁/₂ = 109.7 min) enables in vivo imaging of serotonin receptor occupancy in rodent models .
Q. How does polymorphism impact crystallization and formulation of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
